3-methyl-7-(2-oxopropyl)-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione
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Overview
Description
3-methyl-7-(2-oxopropyl)-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(2-oxopropyl)-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(2-oxopropyl)-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
3-methyl-7-(2-oxopropyl)-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-7-(2-oxopropyl)-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-7-(2-methyl-2-propenyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- 3-methyl-7-octyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
3-methyl-7-(2-oxopropyl)-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12N4O3S |
---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
3-methyl-7-(2-oxopropyl)-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3S/c1-4(14)3-13-5-6(10-9(13)17)12(2)8(16)11-7(5)15/h5-6H,3H2,1-2H3,(H,10,17)(H,11,15,16) |
InChI Key |
MZJCNZHQURFQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C2C(NC1=S)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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